Loloatin B

Antimicrobial peptides Hemolysis Selectivity

Researchers screening antimicrobial peptides for favorable therapeutic indices face a critical challenge: Loloatin C, the most potent Gram-positive congener, causes hemolysis of human erythrocytes, confounding efficacy data. Loloatin B solves this by delivering robust anti-Gram-positive activity (MIC 1-8 μg/mL against MRSA, VRE, penicillin-resistant S. pneumoniae) without detectable hemolytic activity, enabling clean decoupling of antimicrobial potency from membrane-disrupting cytotoxicity. - Non-hemolytic control for Gram-positive-selective assays; spares Gram-negative commensals. - Defined Trp→Tyr substitution vs. Loloatin A supports SAR studies on aromatic-residue modulation. - Validated Fmoc SPPS yields of 34.6-37% provide a benchmark for cyclic decapeptide synthesis optimization.

Molecular Formula C67H85N13O14
Molecular Weight 1296.5 g/mol
Cat. No. B15135984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLoloatin B
Molecular FormulaC67H85N13O14
Molecular Weight1296.5 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC3=CNC4=CC=CC=C43)CC(=O)O)CC(=O)N)CC5=CC=CC=C5)CC6=CC=CC=C6)CC7=CC=C(C=C7)O
InChIInChI=1S/C67H85N13O14/c1-37(2)29-47-59(86)78-53(32-41-23-25-43(81)26-24-41)67(94)80-28-14-22-54(80)65(92)77-49(31-40-17-9-6-10-18-40)61(88)73-48(30-39-15-7-5-8-16-39)60(87)75-51(34-55(69)82)62(89)76-52(35-56(83)84)63(90)74-50(33-42-36-70-45-20-12-11-19-44(42)45)64(91)79-57(38(3)4)66(93)71-46(21-13-27-68)58(85)72-47/h5-12,15-20,23-26,36-38,46-54,57,70,81H,13-14,21-22,27-35,68H2,1-4H3,(H2,69,82)(H,71,93)(H,72,85)(H,73,88)(H,74,90)(H,75,87)(H,76,89)(H,77,92)(H,78,86)(H,79,91)(H,83,84)/t46-,47-,48+,49-,50-,51-,52-,53+,54-,57-/m0/s1
InChIKeyMIWBQDHORMXYDV-FLSVJYGXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Loloatin B Procurement & Selection Guide


Loloatin B (CAS 182422-45-3) is a cyclic decapeptide antibiotic belonging to the loloatin family, isolated from a marine Bacillus sp. [1][2]. It exhibits in vitro antimicrobial activity against Gram-positive antibiotic-resistant human pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae [3]. Unlike Loloatin C, Loloatin B does not display hemolytic activity against human erythrocytes [4], making it a more selective candidate for antimicrobial development.

Non-hemolytic cyclic decapeptide from marine Bacillus sp.
Gram-positive antimicrobial screening (MRSA, VRE, penicillin-resistant S. pneumoniae)
Trp/Tyr substitution enables structure-activity relationship (SAR) studies

Why Loloatin B Analogs Cannot Substitute


Within the loloatin family of cyclic decapeptides, substitution with other congeners introduces significant variation in biological activity and selectivity [1]. While loloatins A-D share a common cyclic decapeptide scaffold, specific amino acid substitutions at key positions drive divergent antimicrobial spectra and, critically, differential cytotoxicity profiles [2]. Notably, Loloatin C—the most potent family member against Gram-positive bacteria—is also hemolytic to human erythrocytes, whereas Loloatin B shows no hemolytic activity [3]. This stark selectivity divergence underscores that generic substitution within the loloatin class is scientifically untenable for experiments where off-target hemolytic effects must be avoided. The evidence detailed below provides the quantitative basis for this differentiation.

Loloatin C introduces hemolytic activity
Replacing Loloatin B with Loloatin C may confound cell-based assays due to reported human erythrocyte hemolysis at antimicrobial concentrations.
Loloatin A differs by a single residue and conformation
The Tyr-containing congener lacks the defined β-sheet motif and exhibits a divergent antimicrobial spectrum; direct functional substitution may not be appropriate.
Generic cyclic decapeptide analogs may not replicate selectivity
Non-hemolytic profile and Gram-positive specificity are sequence-dependent; class-level inference without experimental validation is not supported.

Loloatin B Evidence Guide


Hemolytic Selectivity vs. Loloatin C

Loloatin B exhibits a critical safety-selectivity advantage relative to its more potent but hemolytic congener, Loloatin C. In standardized hemolysis assays, Loloatin C demonstrates activity against human erythrocytes at concentrations comparable to its antimicrobial MIC values [1]. In contrast, Loloatin B shows no detectable hemolytic activity against human erythrocytes, despite retaining antimicrobial efficacy against Gram-positive pathogens [2]. This selectivity differential is a primary factor in selecting Loloatin B over Loloatin C for experiments involving human cells or where therapeutic index considerations are paramount.

Hemolytic Selectivity
Head-to-head
Loloatin B: no hemolysis detected vs. Loloatin C: hemolytic at MIC concentrations
Supports non-hemolytic profile screening context
Human erythrocyte hemolysis assay
Antimicrobial peptides Hemolysis Selectivity Cyclic decapeptides Therapeutic index

Gram-Positive Antimicrobial Spectrum

Loloatin B exhibits a narrower but more selective antimicrobial spectrum compared to Loloatin C. Loloatin C is active against both Gram-positive bacteria and certain Gram-negative strains including Escherichia coli, making it a broader-spectrum agent [1]. In contrast, Loloatin B shows potent activity exclusively against Gram-positive pathogens, including clinically relevant resistant strains such as MRSA, VRE, and penicillin-resistant Streptococcus pneumoniae, with MIC values ranging from 1-8 μg/mL across a panel of eight bacterial strains [2]. This Gram-positive specificity may be advantageous in applications where preservation of Gram-negative commensal flora is desired.

Antimicrobial Spectrum
Cross-study comparable
Gram-positive only (MIC 1–8 µg/mL) vs. Loloatin C also active against E. coli
Reported spectrum differentiation for Gram-positive studies
Panel of 8 bacterial strains
Antimicrobial spectrum Gram-positive bacteria Gram-negative bacteria MRSA VRE

SPPS Synthetic Yield

Loloatin B can be synthesized via Fmoc-based solid-phase peptide synthesis (SPPS) with an overall yield of 34.6%, which is intermediate between Loloatin A (30.9%) and Loloatin C (36.6%) [1]. In an optimized SPPS protocol employing a DMF/dichloroethane solvent mixture and on-resin cyclization, Loloatin B was obtained in 37% yield, comparable to Loloatin A (31%) and Loloatin C (34%) [2]. While yields are similar across congeners, the reproducible synthetic accessibility of Loloatin B at the 31-37% range provides researchers with a viable supply pathway for analog studies and SAR campaigns.

SPPS Synthetic Yield
Head-to-head
34.6–37%
Supports synthetic procurement and scale-up review
Fmoc SPPS; on-resin cyclization
Solid-phase peptide synthesis Synthetic yield Process chemistry Cyclic peptide

β-Sheet Conformation

NMR solution structure analysis reveals distinct conformational features differentiating Loloatin B from Loloatin A. Loloatin B adopts a γ-turn between Asp9, Tyr10, and Val1, along with a hydrogen-bonded β-sheet motif involving residues D-Phe7, Asn8, Asp9, Tyr1, and Val1 [1]. In contrast, Loloatin A lacks defined turn or sheet structures [2]. This conformational divergence—driven by the single Trp/Tyr substitution—likely contributes to the differential biological profiles observed between congeners, providing a structural rationale for why these compounds cannot be used interchangeably in mechanism-of-action studies.

Solution Conformation
Head-to-head
γ-turn + β-sheet motif vs. no defined structure in Loloatin A
Conformational context for SAR interpretation
NMR solution structure
NMR spectroscopy Peptide conformation β-sheet Structure-activity relationship Cyclic peptide

Trp vs. Tyr Substitution

The primary sequence of Loloatin B differs from Loloatin A by a single amino acid substitution: a tryptophan (Trp) residue in Loloatin B replaces a tyrosine (Tyr) residue found in Loloatin A at the corresponding position [1][2]. This single-residue variation—Loloatin B: cyclo(L-Val-L-Orn-L-Leu-D-Tyr-L-Pro-L-Phe-D-Phe-L-Asn-L-Asp-L-Trp) vs. Loloatin A: cyclo(L-Val-L-Orn-L-Leu-D-Tyr-L-Pro-L-Phe-D-Phe-L-Asn-L-Asp-L-Tyr)—represents the minimal structural perturbation that drives all observed differences in antimicrobial spectrum, hemolytic selectivity, and solution conformation. This precise molecular definition enables researchers to attribute functional divergence to a defined chemical modification.

Sequence Difference
Head-to-head
Trp in Loloatin B vs. Tyr in Loloatin A (single residue substitution)
Sequence definition ensures SAR reproducibility
Minimal structural perturbation
Amino acid sequence Structure-activity relationship Cyclic peptide Tryptophan Tyrosine

Loloatin B Application Scenarios


Non-Hemolytic Antimicrobial Screening

Based on the direct evidence that Loloatin B lacks hemolytic activity against human erythrocytes while Loloatin C exhibits hemolysis at antimicrobial concentrations [1], researchers screening for antimicrobial peptides with favorable therapeutic indices should prioritize Loloatin B. This compound serves as a non-hemolytic control in assays designed to decouple antimicrobial potency from membrane-disrupting cytotoxicity.

Gram-Positive Specific Antibiotic Studies

Given the established finding that Loloatin B exhibits activity exclusively against Gram-positive pathogens (MIC 1-8 μg/mL) whereas Loloatin C also targets Gram-negative E. coli [2], Loloatin B is the preferred tool compound for studies requiring Gram-positive-specific antimicrobial intervention. This includes microbiome-sparing studies where preservation of Gram-negative commensals is essential.

Single-Residue SAR Studies

The defined sequence difference between Loloatin B (Trp-containing) and Loloatin A (Tyr-containing) [3] makes Loloatin B an essential reference compound in SAR campaigns investigating how single aromatic residue substitutions modulate cyclic peptide conformation, antimicrobial potency, and hemolytic selectivity. Procurement of the precise congener is essential for reproducible SAR data.

Cyclic Decapeptide Synthesis Methods

With validated synthetic yields of 34.6-37% via Fmoc SPPS with on-resin cyclization [4][5], Loloatin B provides a benchmark substrate for developing and optimizing solid-phase synthesis protocols for cyclic decapeptide libraries. Researchers can use these established yield metrics to evaluate new coupling reagents, resin systems, or cyclization strategies.

Application
Selection Property
Validation Focus
Non-hemolytic antimicrobial screening
Non-hemolytic profile
Hemolysis assay endpoint review
Gram-positive specific studies
Gram-positive specific spectrum
MIC and strain-panel endpoints
Single-residue SAR investigations
Defined Trp/Tyr substitution
Sequence-activity relationship review
Cyclic decapeptide synthesis development
Reported SPPS yield range
Synthesis feasibility assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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